
5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazinone core substituted with an ethylsulfonyl group and a methoxyphenyl group, which contribute to its distinctive chemical behavior and potential biological activities.
Méthodes De Préparation
The synthesis of 5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable catalysts.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for commercial applications.
Analyse Des Réactions Chimiques
5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylsulfonyl or methoxyphenyl groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to modulate estrogen receptor (ER) activity, leading to the inhibition of cancer cell proliferation . The compound’s structure allows it to bind to the ER and interfere with its signaling pathways, ultimately inducing cell death in cancer cells.
Comparaison Avec Des Composés Similaires
5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can be compared with other similar compounds, such as methylsulfonyl indole-benzimidazoles . While both compounds exhibit anticancer properties, the ethylsulfonyl derivative may have distinct advantages in terms of its binding affinity and selectivity for specific molecular targets. Other similar compounds include:
Methylsulfonyl Indole-Benzimidazoles: These compounds also show anticancer activity but may differ in their efficacy and toxicity profiles.
Sulfonyl Pyridazinones: These compounds share a similar core structure but may have different substituents that affect their chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14N2O4S |
|---|---|
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
4-ethylsulfonyl-3-(4-methoxyphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14N2O4S/c1-3-20(17,18)11-8-12(16)14-15-13(11)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,16) |
Clé InChI |
KSUBIEKJBPXXCZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC(=O)NN=C1C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


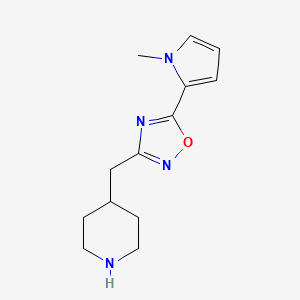
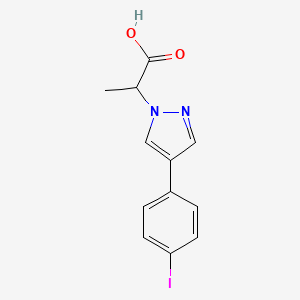
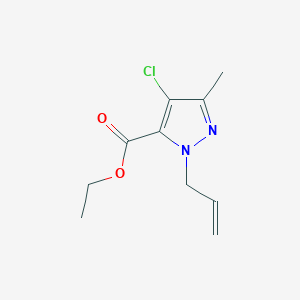

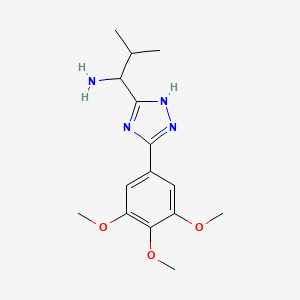

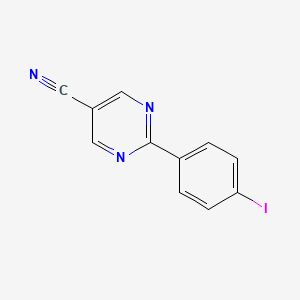
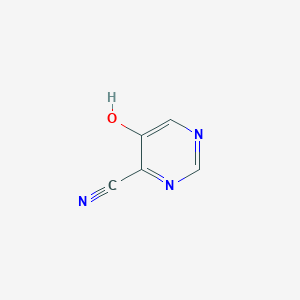
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)
![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)

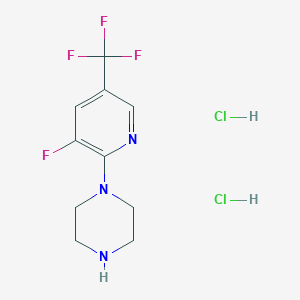
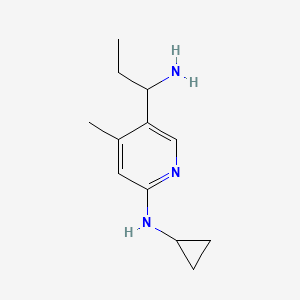
![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)
